molecular formula C7H5NO5 B12440434 2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid

2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid

Katalognummer: B12440434
Molekulargewicht: 183.12 g/mol
InChI-Schlüssel: RYMODSJMRITVGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid is a heterocyclic compound with a pyridine ring structureIts unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method is efficient and yields the desired product with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry. Its ability to act as a ligand and its potential biological activity further enhance its value as a research compound .

Eigenschaften

Molekularformel

C7H5NO5

Molekulargewicht

183.12 g/mol

IUPAC-Name

2-oxo-1H-pyridine-3,5-dicarboxylic acid

InChI

InChI=1S/C7H5NO5/c9-5-4(7(12)13)1-3(2-8-5)6(10)11/h1-2H,(H,8,9)(H,10,11)(H,12,13)

InChI-Schlüssel

RYMODSJMRITVGB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC=C1C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.